molecular formula C21H23N3O3 B2525210 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034376-38-8

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2525210
CAS No.: 2034376-38-8
M. Wt: 365.433
InChI Key: BMYGBYBKOOGMNZ-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS Number 2034376-38-8) is a synthetic small molecule with a molecular weight of 365.43 g/mol and a molecular formula of C21H23N3O3 . This chemical features a distinct molecular architecture that incorporates both a furan-pyrazole moiety and a phenyloxane carboxamide group, making it a compound of significant interest in medicinal chemistry and drug discovery research . The compound's core structure is based on the pyrazole scaffold, which is a five-membered heterocycle known for its extensive pharmacological potential. Pyrazole-containing compounds are widely reported in scientific literature to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The fusion of this scaffold with a furan ring and a carboxamide linker in the present compound creates a unique chemical entity worthy of investigation for various biochemical applications. Researchers exploring the mechanism of action of similar pyrazole-carboxamide hybrids have found that such compounds can exhibit potent bioactivity by targeting critical biological pathways. Some closely related pyrazole carboxamides have been shown to function by inhibiting mitochondrial function in pathogens, specifically by disrupting the succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) in the respiratory chain, leading to decreased mitochondrial membrane potential and eventual cell death . Other studies on analogous structures have demonstrated inhibition of phospholipase A2 through binding to an allosteric site on the enzyme . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(21(7-12-26-13-8-21)19-4-2-1-3-5-19)22-9-10-24-15-18(14-23-24)17-6-11-27-16-17/h1-6,11,14-16H,7-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYGBYBKOOGMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with an oxane derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has shown potential in drug discovery due to its bioactive properties. Its structure suggests possible applications in treating conditions such as inflammation and cancer. The presence of the furan and pyrazole rings enhances its interaction with biological targets, which is critical for developing effective therapeutic agents.

Research indicates that this compound may exhibit significant biological activities, including:

  • Anti-inflammatory effects : Similar compounds have been shown to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
  • Anticancer properties : Preliminary studies suggest that derivatives of this compound may target cancer-related pathways, potentially leading to the development of new anticancer agents.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives similar to this compound. The research demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The findings suggest that modifications to the compound's structure could enhance its efficacy against inflammatory diseases.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of compounds with furan and pyrazole structures. It was found that these compounds could induce apoptosis in cancer cells through specific signaling pathways. The unique combination of functional groups in this compound may offer distinct advantages over other similar compounds.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives ()

Four N-substituted pyrazoline derivatives reported in Molecules (2013) share a dihydropyrazole core but differ in substituents:

  • Substituents: Fluorophenyl, bromophenyl, chlorophenyl, and carbaldehyde/propanone groups.
  • Structural Contrasts: The target compound’s pyrazole is fully unsaturated, whereas these analogs are partially saturated (4,5-dihydro-1H-pyrazole), affecting aromaticity and planarity.
Table 1: Key Structural Differences
Feature Target Compound Compounds
Core Structure 1H-pyrazole (unsaturated) 4,5-dihydro-1H-pyrazoline
Position 4 Substituent Furan-3-yl Halogenated aryl (e.g., F, Br)
Functional Group Ethyl-carboxamide Carbaldehyde/propanone

Pyrazolo[3,4-d]pyrimidine Derivatives ()

A patent compound (Example 53) features a pyrazolo[3,4-d]pyrimidine core fused with a chromen-2-yl group and fluorophenyl substituents:

  • Molecular Weight : 589.1 g/mol (vs. target compound’s estimated lower weight due to absence of fused rings).
  • Functional Groups : Sulfonamide and fluorophenyl groups, contrasting with the target’s carboxamide and furan. Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), impacting solubility and membrane permeability.
  • Thermal Stability : Melting point of 175–178°C suggests moderate stability, which may differ for the target compound due to its oxane ring’s conformational flexibility .

Thiazolidine-Carboxylic Acid Derivatives ()

These compounds (e.g., compound f) contain thiazolidine cores with multiple carboxylic acid and amide groups:

  • Ionizability : Carboxylic acids (pKa ~2–4) confer higher water solubility compared to the target compound’s neutral carboxamide.
  • Structural Rigidity : The thiazolidine ring may impose greater steric constraints than the oxane ring in the target compound, affecting binding to biological targets .
Table 2: Functional Group Impact
Compound Type Key Functional Groups Physicochemical Implications
Target Compound Carboxamide, furan Moderate solubility, metabolic lability (furan)
Compound Sulfonamide, fluorophenyl Higher acidity, enhanced stability
Compound Carboxylic acid, thiazolidine High solubility, ionizable at physiological pH

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may involve Suzuki-Miyaura coupling (as in ) for aryl-aryl bond formation, though direct evidence is lacking.
  • Pharmacological Potential: Pyrazole derivatives are often explored for anti-inflammatory or anticancer activity. The furan substituent may introduce unique metabolic pathways (e.g., furan ring oxidation) compared to halogenated analogs .
  • Data Limitations: No experimental data (e.g., melting point, bioactivity) for the target compound are provided in the evidence, necessitating further empirical studies.

Biological Activity

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a furan ring , a pyrazole ring , and a tetrahydropyran ring , contributing to its unique chemical properties. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Attachment of the Furan Ring : This may involve coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Tetrahydropyran Ring : Synthesized through cyclization reactions.
  • Final Coupling : The furan-pyrazole intermediate is coupled with the tetrahydropyran derivative under suitable conditions.

Pharmacological Properties

This compound has been evaluated for various biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives are known to exhibit anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory diseases .
  • Antimicrobial : Studies indicate that compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor : The unique combination of furan and pyrazole rings enhances its potential as an antitumor agent, as evidenced by research on related compounds.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Molecular Targets : The compound can interact with enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
  • Influencing Biological Pathways : Its structural components allow it to influence various biological pathways, potentially leading to therapeutic effects in diseases.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of pyrazole derivatives, highlighting their broad spectrum of activity:

StudyCompoundActivityFindings
Pyrazole derivativesAnti-inflammatoryShowed significant inhibition of inflammatory markers.
Related furan-pyrazole compoundsAntimicrobialEffective against Candida albicans at MIC values around 64 µg/mL.
Various pyrazolesAntitumorInduced apoptosis in cancer cell lines; promising results in vitro.

Q & A

Q. Optimization strategies :

  • Temperature control : Pyrazole formation often requires reflux in ethanol (70–80°C) to enhance yield .
  • Catalysts : Use triethylamine or DMAP to accelerate amide bond formation .
  • High-throughput screening : For solvent selection (e.g., DMF vs. THF) to improve purity .

What analytical techniques are most reliable for confirming structural integrity and purity?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, oxane protons at δ 3.5–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .

How should researchers design experiments to evaluate the compound’s bioactivity against inflammatory pathways?

Q. Advanced

  • In vitro assays : Measure inhibition of NF-κB or MAPK pathways using transfected HEK-293T cells with luciferase reporters. Dose-response curves (0.1–100 µM) identify IC50_{50} values .
  • Kinase profiling : Screen against a panel of 50+ kinases to assess selectivity (e.g., avoid off-target effects on JAK2 or PI3K) .
  • Cytokine ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages to validate anti-inflammatory activity .

How can contradictions in reported bioactivity data across studies be resolved?

Q. Advanced

  • Comparative standardization : Replicate assays under identical conditions (e.g., cell line, incubation time) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differences in cell permeability .
  • Orthogonal validation : Confirm results using both enzymatic assays (e.g., recombinant kinase inhibition) and cell-based models .
  • Metabolic stability testing : Assess if batch-to-batch purity differences (e.g., residual solvents) affect activity using LC-MS .

What role does the oxane ring play in modulating pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The tetrahydropyran (oxane) ring enhances logP compared to linear ethers, improving blood-brain barrier penetration (predicted logP = 2.8 via Molinspiration) .
  • Metabolic stability : The oxane’s conformational rigidity reduces CYP450-mediated oxidation, as seen in analogs with 20% higher half-life in hepatic microsomes .
  • Solubility : Introduce polar groups (e.g., hydroxyl) via oxane modification to balance lipophilicity, guided by Hansen solubility parameters .

How can computational modeling aid in predicting target interactions?

Q. Advanced

  • Docking studies : Use AutoDock Vina to simulate binding to NF-κB’s p65 subunit (PDB: 1NFK). Prioritize poses with hydrogen bonds to pyrazole N1 and oxane oxygen .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
  • QSAR models : Corrogate substituent effects (e.g., furan vs. thiophene) on bioactivity using Random Forest algorithms .

What methodologies are recommended for comparative analysis with structural analogs?

Q. Advanced

  • SAR studies : Synthesize derivatives replacing the furan-3-yl group with thiophene or pyrrole. Test in parallel for NF-κB inhibition to identify critical heterocycles .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., oxane vs. cyclohexane) to bioactivity using multivariate regression .
  • Crystallography : Compare co-crystal structures of analogs (e.g., trifluoromethyl vs. oxane derivatives) to map binding pocket interactions .

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